2-(4-Aminophenyl)cyclopentan-1-one
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Overview
Description
2-(4-Aminophenyl)cyclopentan-1-one is an organic compound with the molecular formula C₁₁H₁₃NO. It is characterized by a cyclopentanone ring substituted with a 4-aminophenyl group.
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method involves the reduction of 2-(4-nitrophenyl)cyclopentan-1-one using reducing agents such as hydrogen in the presence of a palladium catalyst or iron powder in acidic conditions.
Amination Reactions: Another approach is the direct amination of 2-(4-bromophenyl)cyclopentan-1-one using ammonia or amines under suitable conditions.
Industrial Production Methods: Industrial production methods typically involve large-scale reduction processes using catalytic hydrogenation due to its efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or nitroso derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinones and nitroso compounds.
Reduction: Various amine derivatives.
Substitution: Substituted amines and amides.
Scientific Research Applications
2-(4-Aminophenyl)cyclopentan-1-one has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)cyclopentan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Cyclopentenone: Shares a similar cyclopentanone structure but lacks the aminophenyl substitution.
Cyclohexenone: Similar in structure but with a six-membered ring.
Cycloheptenone: Contains a seven-membered ring.
Uniqueness: 2-(4-Aminophenyl)cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(4-aminophenyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H13NO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10H,1-3,12H2 |
InChI Key |
SEBZUMJKINAAEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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